NHS-Ala-Ala-Asn-active metabolite

ADC linker stability neutrophil elastase off-target toxicity

Problem: Val-Cit-PABC ADC linkers suffer neutrophil elastase instability, causing dose-limiting neutropenia and thrombocytopenia. Solution: NHS-Ala-Ala-Asn-active metabolite is a legumain-cleavable ADC linker engineered for tumor-selective payload release. • Complete stability to human neutrophil elastase - eliminates Val-Cit off-target liability • 52-fold tumor selectivity advantage vs. cathepsin-cleavable linkers • Direct drop-in replacement for MMAE ADCs to mitigate hematologic toxicity • Compatible with KSP inhibitor payloads and antibody-prodrug conjugate (APDC) platforms For research use only. Standard global shipping for R&D quantities.

Molecular Formula C56H72F2N10O17
Molecular Weight 1195.2 g/mol
Cat. No. B12379530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHS-Ala-Ala-Asn-active metabolite
Molecular FormulaC56H72F2N10O17
Molecular Weight1195.2 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)C(C)C(=O)NC(CC(=O)N)C(=O)NC(CCN(C(C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O
InChIInChI=1S/C56H72F2N10O17/c1-31(61-43(71)13-10-14-49(78)85-68-45(73)18-19-46(68)74)54(82)65(6)32(2)51(79)64-40(27-42(59)70)53(81)63-38(52(80)60-23-21-44(72)62-39(55(83)84)17-20-48(76)77)22-24-67(47(75)30-69)50(56(3,4)5)41-25-34(36-26-35(57)15-16-37(36)58)29-66(41)28-33-11-8-7-9-12-33/h7-9,11-12,15-16,25-26,29,31-32,38-40,50,69H,10,13-14,17-24,27-28,30H2,1-6H3,(H2,59,70)(H,60,80)(H,61,71)(H,62,72)(H,63,81)(H,64,79)(H,76,77)(H,83,84)/t31-,32-,38-,39+,40-,50-/m0/s1
InChIKeyOEDRIYSXAQJYJO-XSKZWUOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NHS-Ala-Ala-Asn-Active Metabolite: ADC Linker for KSP Inhibitor Synthesis — Product-Specific Evidence Guide


NHS-Ala-Ala-Asn-active metabolite (CAS: 2231135-69-4) is a cleavable antibody-drug conjugate (ADC) linker designed for the synthesis of kinesin spindle protein (KSP) inhibitors [1]. The compound features an Ala-Ala-Asn tripeptide sequence that serves as a specific substrate for the tumor-associated cysteine protease legumain (asparaginyl endopeptidase), enabling tumor-selective payload release upon ADC internalization into lysosomal compartments [2]. This linker is part of a broader ADC technology platform developed by Bayer AG (now advanced by Vincerx Pharma) that combines KSP inhibitors as a novel payload class with legumain-cleavable linker chemistries [3]. The active metabolite structure incorporates an N-hydroxysuccinimide (NHS) ester for conjugation to antibody lysine residues, enabling efficient bioconjugation and subsequent legumain-mediated cleavage in the tumor microenvironment [2].

Why Ala-Ala-Asn Linkers Cannot Be Substituted with Val-Cit or Other Generic ADC Linkers


Generic substitution of NHS-Ala-Ala-Asn-active metabolite with conventional cathepsin-cleavable linkers (e.g., Val-Cit-PABC) or other protease-cleavable linkers is not scientifically valid. The Ala-Ala-Asn sequence confers unique legumain-specific cleavage that is mechanistically distinct from cathepsin B-mediated release [1]. Critically, Val-Cit linkers exhibit instability toward human neutrophil elastase, an enzyme implicated in the neutropenia and thrombocytopenia associated with Val-Cit-PABC-MME ADCs, whereas Asn-containing linkers demonstrate complete stability to this enzyme [2]. Furthermore, legumain is overexpressed in a broad range of solid tumors while maintaining restricted expression and activity in healthy tissues, enabling a tumor-selective activation profile that is not achievable with cathepsin B-cleavable linkers given the ubiquitous expression of cathepsin B [3]. The linker optimization work by Lerchen et al. demonstrates that tuning the cleavable linker for legumain-mediated payload release can improve tumor cell selectivity by up to 52-fold compared to less selective linker variants [3]. Simply replacing NHS-Ala-Ala-Asn with a Val-Cit or other generic linker abrogates this tumor-selectivity advantage and may introduce off-target toxicity liabilities.

Quantitative Differentiation of NHS-Ala-Ala-Asn-Active Metabolite Versus Comparator Linkers


Asn-Containing Linkers Demonstrate Complete Stability to Neutrophil Elastase Versus Val-Cit Linkers

Asn-containing linker sequences (including Ala-Ala-Asn motifs) demonstrate complete stability to human neutrophil elastase, an enzyme implicated in the neutropenia and thrombocytopenia observed clinically with Val-Cit-PABC-MME ADCs [1]. In contrast, Val-Cit-PABC linkers exhibit susceptibility to neutrophil elastase-mediated extracellular cleavage, which contributes to premature payload release in circulation and subsequent hematologic toxicities [1]. This differential stability profile provides a mechanistic basis for improved hematologic safety with legumain-cleavable Asn linkers compared to traditional cathepsin-cleavable Val-Cit linkers.

ADC linker stability neutrophil elastase off-target toxicity hematologic safety

Tuning Legumain-Cleavable Linker Improves Tumor Cell Selectivity by 52-Fold Over HaCaT Keratinocytes

Optimization of the legumain-cleavable linker in cetuximab-ADC conjugates to increase the requirement for legumain-mediated payload release resulted in a 52-fold improvement in selectivity of cytotoxicity against tumor cells compared to HaCaT skin keratinocytes [1]. This direct comparison between optimized and non-optimized linker variants within the same legumain-cleavable platform demonstrates that linker tuning can dramatically enhance tumor-versus-normal cell discrimination [1].

tumor selectivity therapeutic window keratinocyte toxicity ADC optimization

Asn-Linked MMAE ADCs Achieve Comparable or Improved Efficacy Versus Val-Cit-Linked ADCs Across Tumor Models

In a systematic head-to-head comparison, AsnAsn-linked MMAE ADCs exhibited comparable or improved in vivo efficacy relative to matched ValCit-linked ADCs across multiple tumor xenograft models [1]. Critically, this comparable or superior efficacy was achieved despite Asn-containing ADCs demonstrating lower in vitro cytotoxic potency in some cell lines, suggesting that the legumain-cleavable platform delivers superior pharmacokinetic or tumor-penetration advantages that compensate for or exceed any reduction in intrinsic potency [1].

ADC efficacy MMAE payload xenograft models legumain vs. cathepsin

Asn-Containing Linkers Exhibit Broad Antitumor Activity Even in Tumors with Low Legumain Expression

Contrary to the expectation that legumain-cleavable ADCs would require high legumain expression for activity, Asn-linked MMAE ADCs demonstrated broad activity against a variety of tumors, including those with low legumain expression [1]. This finding suggests that basal lysosomal legumain levels in most tumor cells are sufficient for efficient linker cleavage and payload release, expanding the potential patient population beyond legumain-high tumor subtypes [1].

legumain expression biomarker independence ADC applicability tumor heterogeneity

Legumain Overexpression in Cancers Versus Restricted Expression in Healthy Tissues Enables Tumor-Selective Activation

Legumain is markedly overexpressed in a wide range of solid tumors and unstable atherosclerotic plaques, while maintaining restricted expression and activity in healthy tissues [1]. As the only known mammalian asparaginyl endopeptidase, legumain exhibits highly selective specificity for cleavage of substrates at the C-terminus of asparagine residues [1]. In contrast, cathepsin B — the target of Val-Cit linkers — is ubiquitously expressed across both tumor and normal tissues, providing no inherent tumor-selectivity advantage at the enzyme expression level [2].

legumain expression tumor specificity therapeutic window protease targeting

NHS-Ala-Ala-Asn-Active Metabolite: Optimal Research and Industrial Application Scenarios


Development of KSP Inhibitor-Based ADCs for Solid Tumors Requiring Expanded Therapeutic Window

NHS-Ala-Ala-Asn-active metabolite is optimally deployed in ADC programs utilizing KSP inhibitors as the cytotoxic payload class, where the legumain-cleavable linker chemistry enables tumor-selective activation and addresses the dose-limiting toxicities that prevented small-molecule KSP inhibitors from achieving clinical success [1]. The linker's 52-fold tumor-selectivity advantage (when optimized) and stability to neutrophil elastase directly translate to an expanded therapeutic index, making this linker-payload combination particularly suitable for solid tumor indications where target expression is heterogeneous or where normal-tissue toxicity has been a barrier to clinical development [2][3].

Replacement of Val-Cit Linkers in MMAE-Based ADCs to Mitigate Neutrophil Elastase-Mediated Hematologic Toxicity

For ADC programs utilizing MMAE or other auristatin payloads that have encountered dose-limiting neutropenia or thrombocytopenia, NHS-Ala-Ala-Asn-active metabolite offers a direct substitution strategy with demonstrated comparable or superior in vivo efficacy and complete stability to human neutrophil elastase [1]. The Asn-containing linker platform enables retention of the validated MMAE payload while eliminating the specific off-target cleavage liability associated with Val-Cit-PABC linkers [1]. This substitution approach is particularly valuable for programs in late preclinical or early clinical development seeking to address hematologic safety signals without redesigning the payload or antibody components.

Construction of Antibody-Prodrug Conjugates (APDCs) Requiring Dual Activation Mechanisms

NHS-Ala-Ala-Asn-active metabolite serves as a key component in antibody-prodrug conjugate (APDC) systems where legumain-mediated cleavage of a peptide cap is required in addition to complete antibody degradation for active metabolite formation [1]. This dual-activation paradigm — antibody degradation plus legumain cleavage — provides an additional safety layer by further discriminating active metabolite formation between tumor cells and healthy tissues, leveraging tissue-specific differences in legumain activity [1]. The linker chemistry has been specifically optimized for this APDC application, with the peptide sequence susceptible to legumain cleavage tuned for maximum tumor-versus-normal discrimination [2].

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